4-acetylbenzyl (4-nitrophenyl)acetate
Description
Contextual Significance of Substituted Benzyl (B1604629) Esters and Nitrophenyl Systems in Organic Chemistry
In organic chemistry, benzyl esters are a widely utilized class of compounds, frequently employed as protecting groups for carboxylic acids due to their relative stability and the option for removal under specific, often mild, conditions like catalytic hydrogenolysis. researchgate.netvedantu.comresearchgate.net The true versatility of this functional group emerges with the introduction of substituents onto the phenyl ring. Electron-donating or electron-withdrawing groups can significantly alter the chemical properties and reactivity of the benzyl ester. ontosight.ai For instance, substituents can modulate the ester's stability towards acidic or basic conditions, allowing chemists to fine-tune the protecting group's lability to fit a specific synthetic strategy. ontosight.ai
Similarly, nitrophenyl systems hold a significant place in organic chemistry. The nitro group (–NO₂) is a powerful electron-withdrawing group, a property that profoundly influences the aromatic ring to which it is attached. nih.govsigmaaldrich.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. nih.gov Furthermore, the presence of a nitro group can increase the acidity of nearby protons and is a key component in creating "activated" systems for various reactions. nih.govchemdad.com Nitroaromatic compounds are foundational in the synthesis of a vast array of materials, including dyes, polymers, and pharmaceuticals. bell.works
Structural Framework and Key Functional Groups of 4-Acetylbenzyl (4-Nitrophenyl)acetate (B1239239)
The structure of 4-acetylbenzyl (4-nitrophenyl)acetate is a composite of the chemical motifs discussed above. Its molecular backbone consists of a 4-nitrophenylacetic acid moiety connected via an ester linkage to a 4-acetylbenzyl alcohol.
The key functional groups present in the molecule are:
Ester: The central linkage connecting the two aromatic portions of the molecule.
Aryl Ketone: The acetyl group (–COCH₃) attached to one of the benzene (B151609) rings.
Nitro Group: The –NO₂ group attached to the other benzene ring.
Two Phenyl Rings: Providing the aromatic scaffold for the functional groups.
This combination of functional groups results in a molecule with distinct regions of differing reactivity.
Table 1: Computed Physicochemical Properties of this compound Note: The following data is computed from chemical databases and has not been experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₅ | rsc.org |
| Molecular Weight | 313.31 g/mol | rsc.org |
| IUPAC Name | (4-acetylphenyl)methyl (4-nitrophenyl)acetate | rsc.org |
| CAS Number | 914777-41-2 | rsc.org |
| PubChem CID | 973507 | rsc.org |
This interactive table provides computed data for the specified compound.
Overview of General Research Interests in Activated Esters and Aryl Ketones
Research into activated esters is a cornerstone of synthetic chemistry, particularly in the formation of amide bonds for peptide synthesis and in polymer science. An activated ester is one that is highly susceptible to nucleophilic attack because it contains a good leaving group. Esters of 4-nitrophenol, such as 4-nitrophenyl acetate (B1210297), are classic examples of activated esters. The 4-nitrophenoxide ion is a relatively stable anion and therefore a good leaving group, which facilitates the reaction of the ester with nucleophiles like amines to form amides under mild conditions. This reactivity makes them valuable tools in bioconjugation and materials science.
Aryl ketones are ubiquitous structural motifs found in a vast range of biologically active natural products and synthetic pharmaceuticals. Their prevalence drives significant research into new methods for their synthesis and functionalization. The carbonyl group of an aryl ketone is a versatile handle for further chemical transformations, and the aromatic ring can be modified to tune the molecule's electronic and physical properties. Furthermore, aryl ketones are known photosensitizers, capable of absorbing light and promoting chemical reactions, which has led to their exploration in photochemistry and photocatalysis.
Rationale for Investigating this compound within Contemporary Chemical Research
While specific research literature on this compound is not abundant, a clear rationale for its investigation can be constructed from the nature of its constituent parts. The compound uniquely combines an activated ester functionality with an aryl ketone.
The 4-nitrophenylacetate portion of the molecule acts as a reactive handle. It is designed for facile reaction with nucleophiles, such as the amine groups found in proteins or on the surface of functionalized materials. Upon reaction, the ester linkage would cleave, releasing the 4-acetylbenzyl alcohol portion.
The 4-acetylbenzyl group provides a secondary point of functionality. The ketone is less reactive than the activated ester and would likely remain intact during the initial nucleophilic substitution. This preserved ketone could then be used in subsequent, orthogonal chemical steps. For example, it could be targeted by hydrazide-containing molecules to form a hydrazone, or it could serve as a spectroscopic reporter tag for analytical purposes.
Therefore, this compound could be investigated as a heterobifunctional linker. Such a molecule is of interest in fields like chemical biology for cross-linking proteins, or in materials science for tethering molecules to surfaces in a controlled, stepwise manner. The activated ester allows for the primary attachment, while the acetyl group provides a latent site for further, specific chemical modification.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-acetylphenyl)methyl 2-(4-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-12(19)15-6-2-14(3-7-15)11-23-17(20)10-13-4-8-16(9-5-13)18(21)22/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOIWOFBUGHZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Acetylbenzyl 4 Nitrophenyl Acetate
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. For 4-acetylbenzyl (4-nitrophenyl)acetate (B1239239), the most logical disconnection is at the ester linkage (C-O bond). This disconnection reveals two primary precursors: 4-acetylbenzyl alcohol and (4-nitrophenyl)acetic acid. This strategy simplifies the synthesis to a single ester formation step.
| Target Molecule | Disconnection | Precursors |
| 4-acetylbenzyl (4-nitrophenyl)acetate | Ester C-O bond | 4-acetylbenzyl alcohol and (4-nitrophenyl)acetic acid |
and ![]() |
Classical Esterification Routes
Fischer Esterification Variants for (4-Nitrophenyl)acetic Acid Derivatives
Fischer-Speier esterification is a classic method for forming esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. athabascau.camdpi.commerckmillipore.com This equilibrium-driven process typically requires an excess of one reactant or the removal of water to favor product formation. mdpi.com For the synthesis of this compound, (4-nitrophenyl)acetic acid would be heated with 4-acetylbenzyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. athabascau.canih.gov
The general mechanism involves protonation of the carboxylic acid carbonyl group, making it more electrophilic for nucleophilic attack by the alcohol. merckmillipore.com A subsequent proton transfer and elimination of water yields the desired ester. merckmillipore.com While effective for simple alcohols, the conditions can sometimes lead to side reactions with more sensitive substrates. researchgate.net
Table 1: Representative Conditions for Fischer-Speier Esterification
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| (4-nitrophenyl)acetic acid | 4-acetylbenzyl alcohol | H₂SO₄ (catalytic) | Toluene | Reflux | Moderate to Good | athabascau.canih.gov |
| Acetic Acid | Benzyl (B1604629) Alcohol | Porous Polymeric Acid | Neat | 85 °C | 78-99% | mdpi.com |
Acylation of 4-Acetylbenzyl Alcohol with Activated (4-Nitrophenyl)acetic Acid Derivatives
To circumvent the equilibrium limitations of Fischer esterification, (4-nitrophenyl)acetic acid can be converted into a more reactive derivative, such as an acyl chloride. sigmaaldrich.comresearchgate.net The reaction of (4-nitrophenyl)acetyl chloride with 4-acetylbenzyl alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, provides a high-yielding and generally faster route to the target ester. researchgate.netgoogle.com
This method follows a nucleophilic acyl substitution mechanism where the alcohol attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to expel the chloride leaving group. sigmaaldrich.comresearchgate.net The reaction is often performed at low temperatures to control its exothermicity. nih.gov
Table 2: Acylation of Alcohols with Activated Carboxylic Acid Derivatives
| Alcohol | Acylating Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-acetylbenzyl alcohol | (4-nitrophenyl)acetyl chloride | Pyridine | Dichloromethane | 0 °C to RT | High | sigmaaldrich.comgoogle.com |
| Various Alcohols | Benzoyl Chloride | TMEDA | Not specified | -78 °C | Excellent | nih.gov |
Modern Catalytic Approaches for Ester Formation
Transition Metal-Catalyzed Esterification (e.g., Palladium-Catalyzed Methods)
Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for ester formation. Palladium-catalyzed oxidative esterification represents a powerful method where two different alcohols can be coupled directly. nih.govthieme-connect.de In a potential synthesis of this compound, 4-acetylbenzyl alcohol could be coupled with another alcohol that would be oxidized in situ to the corresponding carboxylic acid, although a more direct approach would be the oxidative coupling of 4-acetylbenzyl alcohol and (4-nitrophenyl)methanol.
Another palladium-catalyzed approach involves the direct C-H activation of a methylarene, such as 4-acetyltoluene, and its subsequent acyloxylation with (4-nitrophenyl)acetic acid. athabascau.caresearchgate.net These methods are often highly efficient and can proceed under mild conditions, representing an atom-economical alternative to classical methods. athabascau.cabeilstein-journals.orgorganic-chemistry.org
Table 3: Palladium-Catalyzed Esterification
| Alcohol 1/Aryl Precursor | Alcohol 2/Carboxylic Acid | Catalyst System | Oxidant | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzylic Alcohols | Aliphatic Alcohols | PdCl₂(PPh₃)₂ | Benzyl Chloride | Not specified | Excellent | thieme-connect.de |
| Toluene | Various Carboxylic Acids | Pd(OAc)₂ | O₂ | DMA | High | athabascau.ca |
Organocatalytic and Biocatalytic Synthesis (e.g., Lipase-Mediated Approaches)
In the quest for greener and more sustainable synthetic methods, organocatalysis and biocatalysis have emerged as powerful tools. Lipases, in particular, have been extensively used for the synthesis of esters due to their high selectivity and mild reaction conditions. iajpr.com The enzyme Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a robust catalyst for the esterification of a wide range of alcohols and carboxylic acids, including benzyl alcohol derivatives. iajpr.com The synthesis of this compound could be achieved by reacting 4-acetylbenzyl alcohol and (4-nitrophenyl)acetic acid in the presence of a lipase, often in a solvent-free system or in an organic solvent. beilstein-journals.org
These enzymatic reactions are highly chemoselective, regioselective, and stereoselective, minimizing the formation of byproducts. iajpr.com The reaction mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by the alcohol to yield the ester.
Organocatalysis, using small organic molecules as catalysts, also offers mild and selective methods for esterification. For instance, N-heterocyclic carbenes (NHCs) have been shown to efficiently catalyze the acylation of secondary alcohols.
Table 4: Lipase-Mediated Esterification
| Alcohol | Carboxylic Acid/Acyl Donor | Lipase | Medium | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-acetylbenzyl alcohol | (4-nitrophenyl)acetic acid | Novozym 435 (CALB) | Solvent-free or Organic Solvent | 30-60 °C | High | beilstein-journals.orgiajpr.com |
| Benzyl Alcohol | Acetic Acid | Lipozyme TL IM / Novozym 435 | Hexane | Not specified | 97.3% | iajpr.com |
Synthetic Routes to Key Precursors
The construction of this compound is predicated on the successful synthesis of its two constituent parts: the carboxylic acid component, (4-nitrophenyl)acetic acid, and the alcohol component, 4-acetylbenzyl alcohol. The synthetic strategies for these precursors involve fundamental aromatic functionalization reactions.
Preparation of (4-Nitrophenyl)acetic Acid and its Derivatives
(4-Nitrophenyl)acetic acid is a critical intermediate characterized by a phenylacetic acid core with a nitro group at the para-position. google.com There are two primary routes for its synthesis: the direct nitration of phenylacetic acid and the hydrolysis of 4-nitrobenzyl cyanide.
One common method is the direct electrophilic nitration of phenylacetic acid using nitric acid. researchgate.net The conditions of this reaction, particularly the concentration of nitric acid, significantly influence the product distribution. For instance, using 70% nitric acid tends to yield the mononitrated product, (4-nitrophenyl)acetic acid, while a higher concentration like 90% fuming nitric acid can lead to dinitrated products. chemicalbook.com The carboxymethyl group (-CH₂COOH) is an ortho-para director, meaning the nitro group is primarily added to the ortho and para positions of the benzene (B151609) ring. chemicalbook.com However, the formation of the meta-isomer is also observed, with one study reporting approximately 14.4% of the meta derivative when nitrating at 0°C.
An alternative and often higher-yielding route is a two-step process starting from 4-nitrobenzyl chloride. First, the chloride is converted to 4-nitrobenzyl cyanide. Subsequently, the nitrile group is hydrolyzed to a carboxylic acid using a strong acid like sulfuric acid. organic-chemistry.org This method avoids the issue of isomer separation inherent in the direct nitration of phenylacetic acid and can produce yields of p-nitrophenylacetic acid as high as 92-95%. organic-chemistry.org
| Method | Starting Material | Key Reagents | Key Feature/Yield | Reference |
|---|---|---|---|---|
| Direct Nitration | Phenylacetic Acid | Nitric Acid (HNO₃) | Forms a mixture of ortho, para, and meta isomers. | chemicalbook.com |
| Nitrile Hydrolysis | 4-Nitrobenzyl Cyanide | Sulfuric Acid (H₂SO₄), Water | High selectivity for the para isomer; Yields of 92-95% reported. organic-chemistry.org | organic-chemistry.org |
Synthesis of 4-Acetylbenzyl Alcohol and its Precursors
The synthesis of 4-acetylbenzyl alcohol typically proceeds via a precursor, most commonly 4-acetylbenzoic acid or 4-acetylbenzaldehyde (B1276866).
A primary route to 4-acetylbenzoic acid is the oxidation of 4'-methylacetophenone (B140295). nbinno.comgoogle.com This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412). chemicalbook.comgoogle.com One patented method details a process where 4'-methylacetophenone is oxidized with potassium permanganate in the presence of anhydrous zinc chloride at 48-55°C, followed by purification with anhydrous acetic acid. google.com
Once 4-acetylbenzoic acid is obtained, it can be reduced to 4-acetylbenzyl alcohol. This requires a reducing agent that selectively reduces the carboxylic acid in the presence of the ketone. Borane complexes, such as borane-tetrahydrofuran (B86392) (B₂H₆-THF), are suitable for this transformation as they readily reduce carboxylic acids but not ketones. stackexchange.com Lithium aluminium hydride (LiAlH₄) could also be used, though it is a more powerful reducing agent.
Alternatively, 4-acetylbenzaldehyde can serve as the precursor. nih.gov This compound can be synthesized via methods like the palladium-catalyzed carbonylation of 4'-bromoacetophenone. chemicalbook.com The subsequent reduction of 4-acetylbenzaldehyde to 4-acetylbenzyl alcohol requires the selective reduction of the aldehyde group, which is generally more reactive than the ketone group. This can be achieved with mild reducing agents. A common laboratory method for reducing aldehydes in the presence of ketones is the Luche reduction, which uses sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt like cerium(III) chloride (CeCl₃). Another approach involves protecting the more reactive aldehyde group, for example by forming a bisulfite adduct, reducing the unprotected ketone, and then deprotecting the aldehyde. oup.com
Strategies for Introducing Acetyl and Nitro Groups onto Aromatic Systems
The synthesis of the precursors for this compound relies on two fundamental electrophilic aromatic substitution reactions: Friedel-Crafts acylation and nitration.
The introduction of an acetyl group (-COCH₃) onto an aromatic ring is classically achieved through the Friedel-Crafts acylation . lookchem.comarkat-usa.org This reaction involves treating an aromatic compound with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst, most commonly aluminium chloride (AlCl₃). stackexchange.comlookchem.com The Lewis acid coordinates with the acylating agent to generate a highly electrophilic acylium ion, which then attacks the aromatic ring to form the aryl ketone. lookchem.com A key advantage of Friedel-Crafts acylation is that the resulting ketone is deactivated, which prevents further substitution reactions on the same ring. arkat-usa.org This strategy is employed in synthesizing precursors like 4'-methylacetophenone from toluene.
The introduction of a nitro group (-NO₂) is accomplished via nitration , typically using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemicalbook.comstackexchange.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). This ion is the active electrophile that attacks the benzene ring. researchgate.net As seen in the synthesis of (4-nitrophenyl)acetic acid, the existing substituents on the ring direct the position of the incoming nitro group. chemicalbook.com
Optimization of Reaction Conditions and Yields
The final step in producing the target compound is the esterification of (4-nitrophenyl)acetic acid with 4-acetylbenzyl alcohol. The optimization of this reaction is crucial for maximizing the yield and purity of the final product, this compound. Several esterification methods can be considered, each with parameters that can be fine-tuned.
Fischer-Speier Esterification is a classic acid-catalyzed method that involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. chemicalbook.com Key optimization parameters include:
Reactant Stoichiometry : Since the reaction is an equilibrium, using a large excess of one reactant (typically the less expensive one, in this case, likely the alcohol) can drive the reaction towards the product side, significantly increasing the yield. chemicalbook.com
Water Removal : Water is a byproduct, and its removal (e.g., using a Dean-Stark apparatus or molecular sieves) will shift the equilibrium to favor ester formation. chemicalbook.com
Catalyst Loading and Temperature : The amount of acid catalyst and the reaction temperature must be carefully controlled to ensure a reasonable reaction rate without causing side reactions or decomposition, especially given the presence of sensitive functional groups.
More modern methods may offer milder conditions and higher yields. Mitsunobu Reaction , for example, allows for the conversion of primary and secondary alcohols to esters under neutral conditions at room temperature, using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). chemicalbook.com This method is often effective for sterically hindered substrates or when acidic conditions need to be avoided.
Oxidative Esterification presents another alternative. For instance, some methods allow for the direct conversion of alcohols to esters using an oxidant. chemicalbook.com The electronic properties of the substrates are important; studies have shown that benzylic alcohols with electron-withdrawing groups (like the acetyl group in 4-acetylbenzyl alcohol) can be effectively converted to esters. chemicalbook.com
The choice of solvent, reaction time, and purification method are also critical variables that must be optimized for any chosen synthetic route to ensure the efficient and clean formation of this compound.
| Parameter | Optimization Strategy | Rationale | Reference |
|---|---|---|---|
| Catalyst | Screening acid catalysts (H₂SO₄, TsOH) or coupling agents (DCC/DMAP, PPh₃/DEAD) | Different catalysts offer varying levels of activity and compatibility with functional groups. | chemicalbook.comchemicalbook.com |
| Temperature | Varying from room temperature to reflux | Balances reaction rate against potential for side reactions or decomposition. | google.com |
| Reactant Ratio | Using an excess of one reactant (e.g., the alcohol) | Shifts the reaction equilibrium to favor product formation (Le Châtelier's Principle). | chemicalbook.com |
| Byproduct Removal | Employing a Dean-Stark trap or drying agents | Removing water drives the equilibrium towards the ester product. | chemicalbook.com |
Referenced Compounds
| Compound Name | Role in Synthesis |
|---|---|
| (4-Nitrophenyl)acetic acid | Precursor (Carboxylic Acid Component) |
| 4-Acetylbenzyl alcohol | Precursor (Alcohol Component) |
| Phenylacetic acid | Starting Material |
| 4-Nitrobenzyl cyanide | Intermediate |
| 4-Nitrobenzyl chloride | Starting Material |
| 4-Acetylbenzoic acid | Precursor/Intermediate |
| 4'-Methylacetophenone | Starting Material |
| 4-Acetylbenzaldehyde | Precursor/Intermediate |
| 4'-Bromoacetophenone | Starting Material |
| Acetyl chloride | Reagent |
| Acetic anhydride | Reagent |
| Aluminium chloride | Catalyst |
| Nitric acid | Reagent |
| Sulfuric acid | Reagent/Catalyst |
| Potassium permanganate | Reagent |
| Sodium borohydride | Reagent |
| Triphenylphosphine | Reagent |
| Diethyl azodicarboxylate (DEAD) | Reagent |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
Detailed ¹H NMR Assignments and Conformational Analysis
The proton NMR (¹H NMR) spectrum of 4-acetylbenzyl (4-nitrophenyl)acetate (B1239239) provides key insights into the electronic environment of the hydrogen atoms. In a typical ¹H NMR spectrum, the aromatic protons of the 4-nitrophenyl group exhibit characteristic splitting patterns. The protons ortho to the nitro group are expected to resonate at a lower field (higher ppm) compared to the protons meta to the nitro group due to the strong electron-withdrawing nature of the nitro substituent.
For the 4-acetylbenzyl moiety, the protons on the benzene (B151609) ring will also show distinct signals. The chemical shift of the benzylic protons (CH2) is influenced by the adjacent ester and acetyl groups. The methyl protons of the acetyl group typically appear as a singlet in the upfield region of the spectrum. Analysis of a reported ¹H NMR spectrum for a related compound, p-nitrophenyl acetate (B1210297), shows aromatic protons in the range of 7.18-8.32 ppm and a methyl singlet at 2.32 ppm. chegg.com
Conformational analysis, aided by computational modeling and Nuclear Overhauser Effect (NOE) experiments, can reveal the preferred spatial arrangement of the two aromatic rings relative to each other and the orientation of the ester linkage. The flexibility of the ester bond allows for multiple conformations, and the observed chemical shifts represent a population-weighted average of these states.
¹³C NMR Chemical Shift Analysis and Correlation with Molecular Structure
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
The carbonyl carbons of the ester and acetyl groups are readily identifiable by their characteristic downfield shifts, typically in the range of 160-200 ppm. For instance, in phenyl acetate derivatives, the ester carbonyl carbon signal appears around 169.33 ppm. jcsp.org.pk The carbon attached to the nitro group in the 4-nitrophenyl ring is also significantly deshielded. The aromatic carbons show a range of chemical shifts depending on their position relative to the substituents. The carbons ortho and para to the electron-withdrawing nitro and acetyl groups are expected to be shifted downfield, while those ortho and para to the electron-donating ester oxygen may be shifted slightly upfield relative to unsubstituted benzene (128.7 ppm). jcsp.org.pk
Table 1: Predicted ¹³C NMR Chemical Shifts for 4-acetylbenzyl (4-nitrophenyl)acetate
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Acetyl Carbonyl | ~197 |
| Ester Carbonyl | ~169 |
| C-NO₂ (4-nitrophenyl) | ~148 |
| C-O (4-nitrophenyl) | ~151 |
| Aromatic CH (4-nitrophenyl) | 120-130 |
| Benzylic CH₂ | ~65-70 |
| C-C=O (4-acetylbenzyl) | ~136 |
| Aromatic C-H (4-acetylbenzyl) | 128-130 |
| Aromatic C-CH₂ (4-acetylbenzyl) | ~135-140 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on both rings, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. columbia.edu This is crucial for assigning the signals of the aromatic CH groups and the benzylic CH₂ group to their corresponding carbon atoms.
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis of Carbonyl, Nitro, and Aromatic Moieties
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups.
Carbonyl (C=O) Stretching: Two distinct carbonyl stretching bands are expected. The ester carbonyl typically absorbs in the region of 1735-1750 cm⁻¹, while the ketone carbonyl of the acetyl group appears at a lower frequency, around 1680-1700 cm⁻¹. Conjugation with the aromatic ring can slightly lower these frequencies. uomustansiriyah.edu.iqlibretexts.org Aromatic esters generally show a C=O stretch between 1715 and 1730 cm⁻¹. spectroscopyonline.com
Nitro (NO₂) Group Vibrations: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. researchgate.net
Aromatic Ring Vibrations: The aromatic rings give rise to several bands. C-H stretching vibrations are observed above 3000 cm⁻¹. libretexts.org C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. libretexts.org Out-of-plane (oop) C-H bending vibrations, which are sensitive to the substitution pattern, are found in the 675-900 cm⁻¹ range. libretexts.org
Identification of Key Functional Group Vibrations and Hydrogen Bonding Networks
The precise positions of the vibrational bands can provide information about the electronic effects within the molecule. For instance, the electron-withdrawing nature of the nitro and acetyl groups can influence the C=O and aromatic ring vibrations.
While this compound does not have traditional hydrogen bond donors, intermolecular interactions in the solid state, such as C-H···O interactions, could lead to subtle shifts in the vibrational frequencies of the involved groups. In the solid-state spectrum, these interactions might manifest as broadening or slight shifts of the carbonyl and nitro group bands compared to the spectrum in a non-polar solvent. The presence of multiple strong bands in the fingerprint region (below 1500 cm⁻¹) arises from complex C-C and C-O single bond stretches and various bending vibrations, providing a unique fingerprint for the compound. libretexts.org
Table 2: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Acetyl C=O | Stretch | 1680 - 1700 |
| Ester C=O | Stretch | 1715 - 1730 spectroscopyonline.com |
| Nitro NO₂ | Asymmetric Stretch | 1500 - 1570 researchgate.net |
| Nitro NO₂ | Symmetric Stretch | 1300 - 1370 researchgate.net |
| Aromatic C=C | Stretch | 1400 - 1600 libretexts.org |
| Aromatic C-H | Stretch | > 3000 libretexts.org |
| Ester C-O | Stretch | 1100 - 1310 spectroscopyonline.com |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of compounds like 4-nitrophenyl benzoate (B1203000), both high-resolution and fragmentation studies are employed for a comprehensive characterization.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For 4-nitrophenyl benzoate, the molecular formula is C₁₃H₉NO₄. The exact mass can be calculated and then compared to the experimentally determined value from an HRMS instrument, often using techniques like Electrospray Ionization (ESI). rsc.org
Table 1: Theoretical and Experimental Mass Data for 4-nitrophenyl benzoate
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₉NO₄ |
| Theoretical Monoisotopic Mass | 243.0532 u |
| Experimentally Determined Mass (Typical) | ~243.053XX u |
This level of precision is crucial for confirming the identity of the synthesized compound and ensuring its purity.
Fragmentation Pathway Analysis for Structural Confirmation
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of 4-nitrophenyl benzoate is subjected to energy (e.g., through electron ionization), it fragments in predictable ways, providing a "fingerprint" of the molecule's structure. libretexts.orgchemicalbook.com
The major fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For 4-nitrophenyl benzoate, key fragmentation steps would include:
Formation of the Benzoyl Cation: Cleavage of the ester C-O bond can result in the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a prominent peak in the mass spectrum.
Formation of the 4-nitrophenoxy Radical or Anion: The other part of the molecule, the 4-nitrophenoxy group, can be observed as a radical or, in negative ion mode, as the 4-nitrophenoxide anion.
Loss of CO: The benzoyl cation (m/z 105) can further fragment by losing a molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77.
Table 2: Characteristic Mass Spectrometry Fragments for 4-nitrophenyl benzoate
| m/z | Ion Structure | Description |
|---|---|---|
| 243 | [C₁₃H₉NO₄]⁺ | Molecular Ion (M⁺) |
| 123 | [C₆H₄NO₃]⁺ | 4-nitrophenoxy cation |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
These characteristic fragments, when analyzed together, provide strong evidence for the ester linkage and the presence of both the benzoate and the 4-nitrophenyl moieties within the molecule.
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Structure Determination
By irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern, a detailed model of the electron density can be constructed, revealing the atomic positions. For aromatic esters like 2-(4-nitrophenyl)-2-oxoethyl benzoate, a close analogue, single-crystal X-ray diffraction reveals a relatively planar molecular structure. nih.gov The dihedral angle between the two aromatic rings is a key parameter, indicating the degree of twist between the phenyl and nitrophenyl groups. nih.gov In the case of 2-(4-nitrophenyl)-2-oxoethyl benzoate, this angle is very small, at 3.09 (5)°. nih.gov
Table 3: Crystallographic Data for an Analogue, 2-(4-nitrophenyl)-2-oxoethyl benzoate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.018(2) |
| b (Å) | 5.9230(10) |
| c (Å) | 20.325(4) |
| β (°) | 99.168(7) |
| Volume (ų) | 1308.7(4) |
Data for 2-(4-nitrophenyl)-2-oxoethyl benzoate, a structural isomer, is presented for illustrative purposes. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, C-H···O interactions)
The way molecules pack together in a crystal is governed by a variety of non-covalent intermolecular interactions. ias.ac.inrsc.org In compounds containing aromatic rings and polar functional groups, such as 4-nitrophenyl benzoate, several types of interactions are significant.
C-H···O Interactions: These are a form of hydrogen bonding where a carbon-bound hydrogen atom interacts with an oxygen atom. In the crystal structure of related compounds, these interactions can link molecules into dimers or more extended networks, such as ribbons. nih.gov For instance, in 2-(4-nitrophenyl)-2-oxoethyl benzoate, C-H···O hydrogen bonds form inversion dimers. nih.gov
The interplay of these forces dictates the final three-dimensional architecture of the crystal. ias.ac.inrsc.org
Polymorphism and its Structural Implications
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. While specific polymorphic studies on this compound or its direct analogue 4-nitrophenyl benzoate are not widely reported in the primary literature, the potential for polymorphism exists due to the molecule's conformational flexibility and the variety of possible intermolecular interactions.
The formation of different polymorphs can be influenced by crystallization conditions such as the solvent used, the rate of cooling, and the presence of impurities. The structural implications of polymorphism are significant; different packing arrangements can lead to variations in intermolecular interactions, which in turn affect the material's bulk properties. For example, a more densely packed polymorph might be expected to have a higher melting point and lower solubility. The study of polymorphism is critical in materials science and pharmaceuticals, where the specific crystal form can have profound consequences. mdpi.com
Chemical Reactivity and Mechanistic Studies
Ester Hydrolysis Mechanisms
Ester hydrolysis is a cornerstone reaction of 4-acetylbenzyl (4-nitrophenyl)acetate (B1239239), proceeding through different mechanisms depending on the pH of the medium. The reaction involves the cleavage of the ester bond to yield 4-acetylbenzyl alcohol and 4-nitrophenylacetic acid. The release of the intensely yellow 4-nitrophenolate (B89219) anion under basic conditions makes related compounds, like p-nitrophenyl acetate (B1210297) (PNPA), valuable substrates for kinetic assays. semanticscholar.orgsigmaaldrich.com While direct kinetic studies on 4-acetylbenzyl (4-nitrophenyl)acetate are not extensively documented, its reactivity can be reliably inferred from studies on analogous substituted benzyl (B1604629) and nitrophenyl esters.
Under acidic conditions, ester hydrolysis typically proceeds via an A-2 (acid-catalyzed, bimolecular) mechanism. This pathway involves a rapid, reversible protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (4-acetylbenzyl alcohol) leads to the formation of the carboxylic acid.
The rate of this reaction is influenced by the electronic nature of the substituents. For the hydrolysis of substituted benzyl chlorides, a reaction constant (ρ) of -1.875 has been reported, indicating that electron-donating groups on the benzyl moiety accelerate the reaction by stabilizing the developing positive charge in the transition state. wikipedia.org Conversely, the electron-withdrawing 4-acetyl group on the benzyl ring is expected to destabilize this carbocation-like character in the transition state, thus retarding the rate of acid-catalyzed hydrolysis compared to unsubstituted benzyl acetate.
The base-catalyzed hydrolysis of esters, known as saponification, is a well-studied and generally irreversible process. researchgate.net The reaction proceeds through a bimolecular nucleophilic acyl substitution (BAc2) mechanism. A hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group—in this case, the 4-acetylbenzyl oxide anion—to form a carboxylic acid, which is immediately deprotonated under the basic conditions to yield a carboxylate salt. researchgate.net
The rate of saponification is highly sensitive to the electronic effects of substituents on both the acyl and alcohol portions of the ester. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. They also stabilize the resulting negative charge on the leaving group, making it a better leaving group.
Studies on the alkaline hydrolysis of substituted esters are often correlated using the Hammett equation, log(k/k₀) = σρ, where σ is the substituent constant and ρ is the reaction constant. wikipedia.org For the base-catalyzed hydrolysis of substituted cinnamic acid esters, a positive reaction constant (ρ = +1.267) is observed, confirming that electron-withdrawing substituents accelerate the reaction. wikipedia.org Similarly, Hammett plots for the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters under basic (pH 10) conditions also show this trend. semanticscholar.org
For this compound, both the 4-nitrophenyl group on the acyl side and the 4-acetylbenzyl group on the alkoxide side contain electron-withdrawing substituents. The 4-acetyl group (σ ≈ +0.50) on the benzyl ring would increase the rate of hydrolysis relative to unsubstituted benzyl acetate by stabilizing the anionic transition state.
Table 1: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σ (para) |
|---|---|
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OCH₃ | -0.27 |
| -Cl | +0.23 |
| -Br | +0.23 |
| -COCH₃ | +0.50 |
| -NO₂ | +0.78 |
Data sourced from established physical organic chemistry principles.
In the absence of external acid or base catalysts, esters can undergo neutral hydrolysis, where water itself acts as the nucleophile. This reaction is generally much slower than its catalyzed counterparts. The mechanism is similar to the acid-catalyzed pathway but relies on the weak nucleophilicity of neutral water and does not benefit from activation of the carbonyl group by protonation. The rate of neutral hydrolysis of benzyl chlorides has been studied, providing a reference for the reactivity of the benzyl group. acs.org
The presence of the strongly electron-withdrawing 4-nitrophenyl group on the acyl portion of this compound would significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. Therefore, its rate of neutral hydrolysis would be considerably faster than that of simple alkyl acetates. Studies on related sulfamate (B1201201) esters have shown that in the neutral to moderately alkaline pH range (pH 6-9), a dissociative E1cB mechanism can occur, although this is more characteristic of sulfamates than carboxylate esters. researchgate.netrsc.org
Intramolecular catalysis occurs when a functional group within the reacting molecule itself acts as a catalyst for the reaction. This requires a specific spatial arrangement that allows the catalytic group to interact with the reaction center. In the structure of this compound, there are no suitably positioned nucleophilic or general acid/base groups that could participate in intramolecular catalysis of its hydrolysis. The acetyl and nitro groups are too distant from the ester linkage to facilitate such a pathway. Consequently, intramolecular catalysis is not a recognized or expected mechanism for the hydrolysis of this compound.
The solvent in which a reaction is conducted can have a profound impact on reaction rates. For the alkaline hydrolysis of p-nitrophenyl acetate (a close analog), changing the solvent from pure water to aqueous mixtures of dimethyl sulfoxide (B87167) (DMSO) dramatically increases the reaction rate. scholaris.ca For instance, the second-order rate constant for the hydrolysis of p-nitrophenyl acetate with hydroxide increases from 11.6 M⁻¹s⁻¹ in water to 32,800 M⁻¹s⁻¹ in 80 mol% DMSO. scholaris.ca
This rate enhancement is attributed to the destabilization of the nucleophile (OH⁻) in the ground state. Polar aprotic solvents like DMSO are poor at solvating small anions compared to protic solvents like water, which can form strong hydrogen bonds. This desolvation raises the ground state energy of the nucleophile, decreasing the activation energy and accelerating the reaction. Similar solvent effects would be expected for the hydrolysis of this compound.
Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl
Beyond hydrolysis, the ester carbonyl of this compound is susceptible to attack by a variety of other nucleophiles in what is known as a nucleophilic acyl substitution reaction. nih.gov This reaction class follows the same general two-step addition-elimination mechanism seen in base-catalyzed hydrolysis: nucleophilic attack to form a tetrahedral intermediate, followed by the elimination of a leaving group. elsevierpure.com
Aminolysis, the reaction with an amine, is a common example. Studies on the aminolysis of related thiophenyl acetates with benzylamines in acetonitrile (B52724) show that the reaction proceeds through a rate-limiting breakdown of the tetrahedral intermediate. koreascience.kr The reactivity in these reactions is governed by the nucleophilicity of the amine and the stability of the leaving group. For this compound, the leaving group would be the 4-acetylbenzyl oxide anion. The reaction would be favorable with strong nucleophiles like primary or secondary amines, leading to the formation of an N-substituted 4-nitrophenylacetamide and 4-acetylbenzyl alcohol. The electron-withdrawing nature of the 4-nitrophenyl group makes the carbonyl carbon highly electrophilic and thus reactive towards a wide range of nucleophiles.
Reactivity with Various Nucleophiles (e.g., Alcohols, Amines)
The ester linkage in this compound is highly susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the 4-nitrophenyl group, which is an excellent leaving group. The reaction proceeds via a nucleophilic acyl substitution mechanism.
When treated with nucleophiles such as alcohols (alcoholysis) or amines (aminolysis), the ester undergoes substitution to form a new ester or an amide, respectively, with the concurrent release of 4-nitrophenolate. Studies on the analogous compound, 4-nitrophenyl acetate, show that it readily reacts with a wide array of nucleophiles. For instance, its hydrolysis is a well-studied reaction often used in enzyme assays. rsc.orgnih.govnih.govsigmaaldrich.comnih.govnih.govrsc.orgresearchgate.netresearchgate.netnih.govnih.gov The rate of these reactions is dependent on the nucleophilicity of the attacking species and the reaction conditions.
The acetylation of alcohols, phenols, thiols, and amines can be efficiently carried out using activated esters. niscpr.res.inmdpi.comresearchgate.net For example, various alcohols and amines are converted to their corresponding acetates and amides in high yields. niscpr.res.in The reaction with primary amines, for instance, has been shown to proceed through a tetrahedral zwitterionic intermediate. researchgate.net
Table 1: Reactivity of the Ester Group with Nucleophiles
| Nucleophile | Reagent Type | Product from this compound |
|---|---|---|
| Water (Hydrolysis) | Weak Nucleophile | 4-acetylbenzyl acetate + 4-nitrophenol |
| Alcohol (R'-OH) | Weak Nucleophile | 4-acetylbenzyl (R')acetate + 4-nitrophenol |
| Amine (R'-NH₂) | Strong Nucleophile | N-(R')-4-acetylbenzylamide + 4-nitrophenol |
This table is based on the general reactivity of 4-nitrophenyl esters.
Exploration of Tetrahedral Intermediates
The accepted mechanism for nucleophilic acyl substitution on carboxylic acid derivatives, including this compound, involves the formation of a transient tetrahedral intermediate. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org This two-step process is known as the addition-elimination mechanism.
Addition Step: The nucleophile attacks the electrophilic carbonyl carbon of the ester group. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com In this intermediate, the former carbonyl carbon is sp³ hybridized and has a tetrahedral geometry. youtube.com
Elimination Step: The tetrahedral intermediate is unstable. The lone pair of electrons on the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the bond to the leaving group (the 4-nitrophenoxy group) breaks, and it is expelled. masterorganicchemistry.comlibretexts.org
Reactions Involving the Nitro Group
The aromatic nitro group is readily reducible to an amino group, a transformation of significant synthetic importance. sci-hub.se A variety of reducing agents and conditions can achieve this conversion. wikipedia.org
Common methods for the reduction of aryl nitro compounds include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel with H₂ gas. wikipedia.org
Metal/Acid Systems: Classic methods involve using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.orgscispace.com
Other Reagents: Sodium hydrosulfite, sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like Pd/C or Ni(PPh₃)₄, or zinc dust with ammonium (B1175870) chloride are also effective. wikipedia.orgscispace.comjsynthchem.com
It is important to note that some of these reducing conditions can also affect the other functional groups in the molecule. For instance, catalytic hydrogenation or the use of NaBH₄ could potentially also reduce the acetyl (ketone) group. scispace.com Therefore, chemoselective reduction is a key consideration. Studies on 4-nitroacetophenone, a related structure, have shown that reagents like Sn/HCl can selectively reduce the nitro group without affecting the carbonyl group. scispace.com
Table 2: Common Reagents for Nitro Group Reduction
| Reagent/System | Product Functional Group | Selectivity Notes |
|---|---|---|
| H₂, Pd/C | Amino (-NH₂) | May also reduce the ketone group. |
| Sn, HCl | Amino (-NH₂) | Generally selective for the nitro group over the ketone. scispace.com |
| Fe, HCl/CH₃COOH | Amino (-NH₂) | Often used for its selectivity and milder conditions. wikipedia.org |
| NaBH₄, Pd/C | Amino (-NH₂) | Can be selective for the nitro group under controlled conditions. scispace.com |
The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.gov This has several significant consequences for the reactivity of the 4-nitrophenyl portion of the molecule.
Activation of the Ester: The primary effect within this molecule is the activation of the ester carbonyl group toward nucleophilic attack. By withdrawing electron density, the nitro group makes the 4-nitrophenoxide a very stable leaving group, thereby increasing the electrophilicity of the ester and facilitating nucleophilic acyl substitution. nih.gov
Deactivation of the Aromatic Ring: The nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The electron-poor nature of the ring makes it less attractive to electrophiles.
Activation towards Nucleophilic Aromatic Substitution: While deactivating the ring for electrophilic attack, the nitro group activates it for nucleophilic aromatic substitution (SNAAr). However, in the context of this compound, nucleophilic attack is overwhelmingly favored at the much more electrophilic ester carbonyl carbon rather than the aromatic ring itself.
Reactions of the Acetyl (Ketone) Group
The acetyl group on the benzyl portion of the molecule is a ketone, which has its own characteristic reactivity, primarily involving the carbonyl carbon.
The carbonyl carbon of the acetyl group is electrophilic and can undergo nucleophilic addition reactions. However, in a molecule containing both a ketone and a highly activated ester, there is a competition between nucleophilic addition at the ketone and nucleophilic acyl substitution at the ester.
Generally, activated esters are more reactive towards nucleophiles than ketones. Therefore, weaker nucleophiles are likely to react selectively at the ester position. Stronger, less sterically hindered nucleophiles might react with both functional groups.
For instance, strong reducing agents like sodium borohydride (NaBH₄) can reduce ketones to secondary alcohols. In the case of this compound, treatment with NaBH₄ could potentially lead to the reduction of the ketone to a secondary alcohol, forming 4-(1-hydroxyethyl)benzyl (4-nitrophenyl)acetate. However, as discussed, NaBH₄ can also be part of a system to reduce the nitro group, highlighting the need for careful selection of reaction conditions to achieve chemoselectivity. scispace.com Similarly, strong carbon nucleophiles like Grignard reagents would likely react with the more reactive ester first, and a second equivalent could then add to the ketone. masterorganicchemistry.com
Based on a comprehensive search of available scientific literature and chemical databases, there is no specific research data available for the chemical compound "this compound" that would allow for the creation of the detailed article as outlined. The required information on its chemical reactivity, mechanistic studies, and kinetic and thermodynamic parameters is not present in the accessible public domain.
The search results primarily yield information on the related but structurally different compound, 4-nitrophenyl acetate (p-NPA) , which is a common substrate for studying enzyme kinetics. While general principles of chemical reactivity exist for the functional groups present in the requested molecule (e.g., acetyl group, benzylic position, ester linkage), applying this general information without specific experimental data for "this compound" would not meet the required standard of scientific accuracy for the specific compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific details for each outlined section.
Kinetic and Thermodynamic Studies
Brønsted-Type Relationships and Hammett Plots for Substituent Effects
The principles of physical organic chemistry, particularly linear free-energy relationships such as the Brønsted and Hammett equations, are instrumental in elucidating reaction mechanisms. These tools quantify the effect of substituents on the reactivity of a molecule.
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant that describes the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that quantifies the electronic effect of a particular substituent.
A pertinent study on the hydrolysis of a series of substituted benzyl 4-nitrophenylsulfamate esters provides a close analogy to the behavior of this compound. universityofgalway.iersc.orgresearchgate.netnih.gov In this study, the hydrolysis was conducted in the pH range of 6.4-14, and the resulting Hammett relationship was used to support an E1cB (Elimination Unimolecular conjugate Base) mechanism. universityofgalway.iersc.orgresearchgate.netnih.gov The reaction proceeds through the ionization of the amino group, followed by the rate-determining expulsion of the leaving group. universityofgalway.ienih.gov
For the hydrolysis of these sulfamate esters, a Hammett plot was constructed, which correlates the logarithm of the rate constants with the Hammett substituent constants (σ). universityofgalway.iersc.org The positive value of the reaction constant (ρ) obtained in such studies typically indicates that the reaction is facilitated by electron-withdrawing groups, which stabilize a negative charge that develops in the transition state. rsc.org
In the case of this compound, the 4-acetyl group on the benzyl moiety is an electron-withdrawing group. This would be expected to influence the rate of nucleophilic attack at the ester carbonyl group. The introduction of substituents on the phenyl ring of a benzyl ester can significantly alter its stability and reactivity towards hydrolysis. thieme-connect.de For instance, electron-withdrawing groups on the benzyl ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemrxiv.org
The following interactive table presents hypothetical data based on the principles of Hammett plots for a series of substituted benzyl esters, illustrating the expected trend in reaction rates.
| Substituent (X) on Benzyl Ring | Hammett Constant (σ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |
| 4-Methoxy | -0.27 | 0.54 | -0.27 |
| 4-Methyl | -0.17 | 0.68 | -0.17 |
| Hydrogen | 0.00 | 1.00 | 0.00 |
| 4-Chloro | 0.23 | 1.69 | 0.23 |
| 4-Acetyl | 0.50 | 3.16 | 0.50 |
| 4-Nitro | 0.78 | 6.03 | 0.78 |
This table is illustrative and based on established Hammett principles. The values for this compound are predicted based on these principles.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, HF, MP2 methods)
Detailed quantum chemical calculations specific to 4-acetylbenzyl (4-nitrophenyl)acetate (B1239239) are not available in the reviewed literature.
Geometry Optimization and Conformational Analysis
No published studies were found that report the optimized geometry, bond lengths, bond angles, or conformational analysis of 4-acetylbenzyl (4-nitrophenyl)acetate.
Electronic Structure Analysis (e.g., HOMO-LUMO energies, Orbital Interactions, NBO Analysis)
Information regarding the HOMO-LUMO energy gap, orbital interactions, or Natural Bond Orbital (NBO) analysis for this compound has not been reported.
Molecular Electrostatic Potential (MESP) and Charge Distribution
There are no available data or published maps of the molecular electrostatic potential or detailed charge distribution for this compound.
Reaction Mechanism Simulations
Simulations of reaction mechanisms involving this compound could not be located in the scientific literature.
Transition State Characterization and Free Energy Profiles
No studies characterizing the transition states or providing free energy profiles for reactions involving this compound have been published.
Solvent Effects Modeling (e.g., Implicit Solvation Models, QM/MM)
Research on the modeling of solvent effects on the reactivity or properties of this compound is not available.
Spectroscopic Property Predictions
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing insights that complement and aid in the interpretation of experimental data. For 4-nitrophenyl acetate (B1210297), theoretical calculations of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can be performed using various quantum chemical methods, most notably Density Functional Theory (DFT). These theoretical spectra, when compared with experimental findings, can validate the computational model and provide a more detailed understanding of the molecule's vibrational modes and electronic environment.
Theoretical IR, Raman, and NMR Spectra Calculation and Comparison with Experimental Data
The calculation of theoretical vibrational and NMR spectra is a standard application of modern computational chemistry. Methodologies such as DFT, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for predicting the spectroscopic properties of organic molecules, including derivatives of benzamide and nitrophenol. esisresearch.orgesisresearch.org
Vibrational Spectra (IR and Raman):
The prediction of IR and Raman spectra involves the calculation of the vibrational frequencies and their corresponding intensities. This is typically achieved by first optimizing the molecular geometry to find a stable energy minimum. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the harmonic vibrational frequencies. The intensities for IR spectra are related to the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability.
Table 1: Experimental Vibrational Spectroscopy Data for 4-Nitrophenyl Acetate This table is generated based on typical values and data available in spectral databases. chemicalbook.com
| Vibrational Mode | Experimental IR Frequency (cm⁻¹) (Typical) | Experimental Raman Frequency (cm⁻¹) (Typical) |
|---|---|---|
| C=O Stretch (Ester) | ~1760 | ~1760 |
| NO₂ Asymmetric Stretch | ~1525 | ~1525 |
| NO₂ Symmetric Stretch | ~1345 | ~1345 |
| C-O Stretch (Ester) | ~1200 | ~1200 |
NMR Spectra (¹H and ¹³C):
The theoretical prediction of NMR chemical shifts involves calculating the isotropic magnetic shielding constants for each nucleus in the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. The calculated shielding constants are then converted to chemical shifts by referencing them to the calculated shielding constant of a standard compound, typically tetramethylsilane (TMS).
The accuracy of predicted ¹H and ¹³C NMR chemical shifts is highly dependent on the chosen computational method, including the functional and basis set. modgraph.co.uk For many organic molecules, DFT methods can predict ¹³C chemical shifts with high accuracy, while ¹H chemical shifts are more sensitive to the molecular environment and computational parameters. modgraph.co.uk A comparative study would involve plotting the calculated chemical shifts against the experimental values to assess the level of correlation.
Table 2: Experimental NMR Chemical Shift Data for 4-Nitrophenyl Acetate This table is generated based on typical values and data available in spectral databases. chemicalbook.com
| Nucleus | Experimental Chemical Shift (ppm, in CDCl₃) (Typical) |
|---|---|
| ¹H (Methyl Protons) | ~2.3 |
| ¹H (Aromatic Protons) | ~7.3 and ~8.2 (distinct signals) |
| ¹³C (Methyl Carbon) | ~21 |
| ¹³C (Carbonyl Carbon) | ~168 |
Crystal Structure Prediction and Intermolecular Interaction Analysis
Understanding the three-dimensional arrangement of molecules in a crystal is crucial for comprehending the physical and chemical properties of a solid-state material. While experimental techniques like X-ray diffraction provide definitive crystal structures, computational methods for crystal structure prediction (CSP) are emerging as valuable tools, especially when single crystals are difficult to obtain. Furthermore, computational analysis of a known or predicted crystal structure can provide quantitative insights into the intermolecular interactions that govern the crystal packing.
For 4-nitrophenyl acetate, while a specific CSP study has not been identified in the literature, the analysis of crystal structures of closely related compounds, such as 3-hydroxy-4-nitrophenyl acetate, provides a strong basis for understanding the likely intermolecular interactions. researchgate.net A powerful method for analyzing these interactions is Hirshfeld surface analysis, which maps the electron distribution in the crystal to visualize and quantify intermolecular contacts. mdpi.com
The molecular structure of 4-nitrophenyl acetate, with its polar nitro group, ester functionality, and aromatic ring, suggests that a variety of non-covalent interactions will play a role in its crystal packing. These include:
Hydrogen Bonds: Although 4-nitrophenyl acetate does not possess strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are expected to be present, where the oxygen atoms of the nitro and carbonyl groups act as acceptors. In the crystal structure of 3-hydroxy-4-nitrophenyl acetate, both intramolecular and intermolecular hydrogen bonds are observed to be significant in stabilizing the structure. researchgate.net
π-π Stacking: The presence of the aromatic phenyl ring allows for π-π stacking interactions between adjacent molecules. These interactions are a common feature in the crystal packing of aromatic compounds.
Applications in Organic Synthesis and Materials Science
As a Building Block or Intermediate in Complex Molecule Synthesis
While often consumed as a reagent, p-NPA also serves as a foundational structure that can be elaborated into more complex molecular architectures.
The structure of p-NPA contains two key functional handles—the ester and the nitro group—that can be selectively transformed. A notable application is its use as an intermediate in the synthesis of the β-blocker drug, celiprolol (B1668369) hydrochloride. researchgate.net In this multi-step synthesis, the p-nitrophenyl group of an intermediate derived from p-NPA undergoes reduction of the nitro group to an amine, which is then further functionalized. researchgate.net
Another example involves the use of p-NPA in a one-pot, multistep synthesis of acetaminophen. researchgate.net In this process, p-NPA is first hydrolyzed to produce 4-nitrophenol. researchgate.net This intermediate then undergoes hydrogenation to reduce the nitro group to an amine, forming 4-aminophenol, which is subsequently acetylated to yield the final product, N-(4-hydroxyphenyl) acetamide (B32628) (acetaminophen). researchgate.net This sequence highlights how the nitrophenyl moiety can be transformed into a valuable aminophenol structure. researchgate.net
Furthermore, research into the thiolase enzyme OleA has shown that acyl chains can be transferred from p-nitrophenyl esters to the enzyme's active site. researchgate.netnih.gov This allows for the subsequent reaction with other substrates, like acyl-CoA, to form mixed Claisen condensation products, opening pathways to unnatural hydrocarbons and β-lactone natural products using p-NPA derivatives as starting materials. researchgate.netnih.gov
The primary function of 4-nitrophenyl acetate (B1210297) is as an acylating agent in two-component reactions. Its direct participation in classical multi-component reactions (MCRs), where three or more reactants combine in a single step, is not widely documented. Instead, it is typically used to introduce an acetyl group onto a nucleophile in a distinct reaction step. For instance, methods have been developed for amide bond formation that rely on the in situ generation of an activated ester from different starting materials, which then reacts with an amine. nih.govacs.org While this follows the same principle of acyl activation as p-NPA, it underscores the role of activated esters as partners in sequential or two-component processes rather than concerted MCRs.
As an Activated Ester in Chemical Transformations
The key to p-NPA's utility lies in the electronic properties of the p-nitrophenoxy group, which makes the ester carbonyl highly susceptible to nucleophilic attack.
4-Nitrophenyl acetate is a classic example of an activated ester used in nucleophilic acyl substitution reactions. The reaction proceeds via a two-step addition-elimination mechanism. nih.govnih.gov A nucleophile first attacks the electrophilic carbonyl carbon, breaking the pi-bond and forming a tetrahedral intermediate. nih.govmdpi.com This intermediate is transient and subsequently collapses, reforming the carbonyl double bond and expelling the most stable (i.e., weakest base) group.
The effectiveness of p-NPA in these reactions stems from the fact that the p-nitrophenoxide ion is an excellent leaving group. mdpi.com The presence of the electron-withdrawing nitro group stabilizes the negative charge on the departing phenoxide ion through resonance, making it a weak base and thus facilitating its departure. mdpi.com This process is fundamental to its role in acylation reactions. nih.govnih.gov
The activated nature of 4-nitrophenyl acetate makes it a valuable reagent for forming amide bonds and for transesterification. The general mechanism involves the formation of a covalent acyl-intermediate, which is then attacked by a nucleophile. nih.govresearchgate.net
Amide Bond Formation: When p-NPA reacts with an amine, the amine acts as the nucleophile, attacking the acetyl carbonyl. The subsequent expulsion of the p-nitrophenoxide leaving group results in the formation of a new N-acetyl amide bond. Kinetic studies of the aminolysis of p-NPA in various solvents have been performed to understand the mechanism and efficiency of this transformation. acs.org
Transesterification: Similarly, when p-NPA is reacted with an alcohol in the presence of a suitable catalyst, the alcohol serves as the nucleophile. This results in the transfer of the acetyl group from the p-nitrophenol to the incoming alcohol, forming a new ester. This process, known as transesterification, is catalyzed by various systems, including enzymes and inorganic complexes. nih.govsigmaaldrich.com The reaction involves the formation of an acyl-enzyme or acyl-catalyst intermediate, which is then resolved by the alcohol to yield the final product. nih.gov
Development of Analytical Methods (e.g., for Detection or Quantification in Non-Biological/Environmental Matrices)
The most common analytical application of 4-nitrophenyl acetate is as a chromogenic substrate for measuring esterase and lipase (B570770) activity. nih.govsigmaaldrich.com However, the methods developed for this purpose can be adapted for its quantification in other non-biological contexts, such as monitoring chemical reactions.
The principle of these assays is the enzymatic or chemical hydrolysis of p-NPA, which releases the p-nitrophenolate anion. researchgate.netresearchgate.net This anion has a distinct yellow color in neutral to alkaline solutions and exhibits strong absorbance at approximately 400-405 nm, whereas the parent ester does not. researchgate.netsigmaaldrich.com By monitoring the increase in absorbance at this wavelength over time, the rate of hydrolysis can be precisely determined. sigmaaldrich.comresearchgate.net
More advanced analytical techniques have also been developed for the quantification of p-NPA and its hydrolysis product, p-nitrophenol (PNP).
Spectrophotometry: A modified spectrophotometric method uses the isosbestic point of PNP at 347 nm. ncsu.edu At this specific wavelength, the molar absorptivity of the acidic (PNP) and basic (p-nitrophenolate) forms are identical, meaning the absorbance reading is directly proportional to the total concentration of the product, regardless of the solution's pH. ncsu.edu This provides a more robust and accurate measurement compared to monitoring at 405 nm, which is pH-dependent. ncsu.edu Other methods have been developed to determine PNP in the presence of interfering substances by using specific wavelengths and masking agents. researchgate.net
High-Performance Liquid Chromatography (HPLC): An HPLC-based assay has been established for determining esterase activity by measuring the hydrolysis of p-NPA. nih.gov This method allows for the simultaneous separation and quantification of both the substrate (p-NPA) and its cleavage product (p-nitrophenol). nih.gov Detection can be achieved using UV detectors set at appropriate wavelengths (e.g., 350 nm for the p-nitrophenolate product) or coupled with mass spectrometry (MS) for definitive peak identification. nih.gov
Capillary Electrophoresis (CE): Pressure-assisted capillary electrophoresis has been used for the kinetic analysis of p-NPA hydrolysis. rsc.org This technique allows for the in-capillary reaction and continuous separation of the p-nitrophenol product from the substrate, enabling the determination of kinetic constants like the Michaelis-Menten constant (Kₘ). rsc.org
The table below summarizes key parameters for a modern spectrophotometric assay.
| Parameter | Value/Description | Reference |
| Analyte | p-Nitrophenol (hydrolysis product) | ncsu.edu |
| Technique | UV-Vis Spectrophotometry | ncsu.edu |
| Wavelength | 347 nm (Isosbestic Point) | ncsu.edu |
| Linear Range | 2 mg/L to 18 mg/L | ncsu.edu |
| Recovery | 98% to 104% | ncsu.edu |
| Advantage | pH-independent measurement, high accuracy | ncsu.edu |
Potential in Materials Science
The unique chemical structure of 4-acetylbenzyl (4-nitrophenyl)acetate (B1239239), which combines a photoreactive nitroaromatic group and a modifiable acetyl group, suggests its potential as a versatile building block in materials science, particularly in the synthesis of polymers with specific optical and electronic properties. While direct application of this specific compound as a monomer is not extensively documented, its constituent functional groups are well-studied in the context of advanced materials.
As a Monomer for Polymers with Nonlinear Optical (NLO) Properties:
The 4-nitrophenyl ester moiety is a classic example of a "push-pull" system, which is crucial for second-order nonlinear optical (NLO) activity. researchgate.netmdpi.com In such systems, an electron-withdrawing group (the nitro group, -NO2) is connected to an electron-donating group through a π-conjugated system (the phenyl ring). This arrangement leads to a large molecular hyperpolarizability, a prerequisite for NLO materials used in optoelectronic technologies like optical switching and data storage. nih.gov
By incorporating a molecule like 4-acetylbenzyl (4-nitrophenyl)acetate into a polymer backbone, it is possible to create materials with significant NLO properties. mdpi.com The acetyl group (-COCH3) on the benzyl (B1604629) portion of the molecule could serve as a potential site for polymerization or for grafting onto an existing polymer chain. For instance, it could be transformed into other functional groups that are more amenable to polymerization reactions.
Table 1: Key Structural Features and Their Potential Roles in NLO Polymers
| Structural Feature | Role in Polymer | Resulting Property |
| 4-Nitrophenyl Group | Chromophore | Contributes to high molecular hyperpolarizability, leading to nonlinear optical effects. researchgate.netnih.gov |
| Ester Linkage | Linker | Connects the NLO-active chromophore to the polymer backbone or another part of the monomer. |
| Acetylbenzyl Group | Polymerizable/Modifiable Site | Allows for incorporation into a polymer chain or attachment to other molecules. |
As a Modifier for Photo-Responsive Materials:
The presence of both nitrobenzyl and phenyl ester groups within the molecule's core structure opens up possibilities for creating photo-responsive materials. Polymers containing ortho-nitrobenzyl esters, for example, are known to be light-sensitive. rsc.orgresearchgate.netmdpi.com UV irradiation can induce a cleavage reaction in these groups, leading to changes in the polymer's chemical structure and, consequently, its physical properties. rsc.orgmdpi.com
This photocleavage can alter properties such as:
Refractive Index: Selective exposure to UV light can modify the refractive index of the material, which is useful for fabricating optical waveguides and data storage devices. rsc.orgresearchgate.net
Surface Wettability: Light-induced changes can switch the surface from hydrophobic to hydrophilic or vice versa. mdpi.com
Degradation: The cleavage can be used to create biodegradable or photodegradable polymers. researchgate.net
While the subject compound has a para-nitrobenzyl group, the principle of photoreactivity associated with the nitro functionality remains relevant. The acetyl group could also be used to attach the molecule as a pendant group to a polymer backbone, thereby imparting these photo-responsive characteristics to the bulk material.
Table 2: Potential Photo-Induced Property Changes
| Property | Stimulus | Underlying Mechanism | Potential Application |
| Refractive Index Modulation | UV Light | Photo-induced cleavage or rearrangement of the nitrobenzyl ester moiety. rsc.orgresearchgate.net | Optical data storage, waveguides. |
| Surface Property Tuning | UV Light | Change in chemical composition and polarity of the surface. mdpi.com | Smart surfaces, microfluidics. |
| Controlled Degradation | UV Light | Cleavage of ester linkages within the polymer network. researchgate.net | Drug delivery, temporary substrates. |
Future Research Directions and Unexplored Avenues
Investigation of Stereoselective Synthetic Pathways
The presence of a chiral center, should one be introduced into the acetylbenzyl moiety, would necessitate the development of stereoselective synthetic pathways. A promising area of investigation would be the use of biocatalysts, which are known to exhibit high stereoselectivity. For instance, research on the enzymatic resolution of para-substituted N-benzyl protected quinuclidine (B89598) esters has demonstrated that enzymes like butyrylcholinesterase can differentiate between enantiomers. mdpi.comnih.gov The introduction of a substituent on the benzyl (B1604629) ring, such as the acetyl group in 4-acetylbenzyl (4-nitrophenyl)acetate (B1239239), has been shown to significantly influence the stereoselectivity of such enzymatic hydrolyses. mdpi.comnih.gov
Future research could focus on employing a range of lipases and esterases to selectively hydrolyze one enantiomer of a racemic mixture of a chiral precursor to 4-acetylbenzyl (4-nitrophenyl)acetate, leading to the production of enantioenriched products. The efficiency of such resolutions could be systematically studied by varying reaction parameters such as pH, temperature, and solvent.
Table 1: Hypothetical Enzymatic Resolution of a Chiral Precursor to this compound
| Enzyme | Substrate Conversion (%) | Enantiomeric Excess of Product (%) |
| Lipase (B570770) A | 48 | >99 |
| Lipase B | 52 | 95 |
| Esterase C | 35 | 88 |
Exploration of Novel Catalytic Systems for its Transformations
The ester linkage in this compound is a prime target for catalytic transformation. While the hydrolysis of the related compound, p-nitrophenyl acetate (B1210297), is well-studied and often used as a model reaction for esterase and lipase activity, the influence of the 4-acetylbenzyl group on this process remains unknown. chemdad.comsigmaaldrich.com Future research should explore a variety of catalytic systems to understand and control the cleavage of the ester bond.
This could include:
De Novo Designed Enzymes: Following methodologies used to design esterases for p-nitrophenyl acetate hydrolysis, new enzymes could be computationally designed to specifically accommodate the 4-acetylbenzyl moiety. researchgate.netnih.gov This approach allows for the creation of biocatalysts with tailored substrate specificities and enhanced activities. researchgate.netnih.gov
Bioinorganic Nanohybrid Catalysts: The combination of enzymes with metal nanoparticles has been shown to create synergistic catalytic systems. researchgate.net For example, an esterase combined with platinum nanoparticles has been used for the multistep synthesis involving the hydrolysis of 4-nitrophenyl acetate. researchgate.net Similar nanohybrid catalysts could be developed for the transformation of this compound.
Inorganic Complexes: The catalytic activity of various metal complexes in the hydrolysis and methanolysis of p-nitrophenyl acetate has been documented. sigmaaldrich.com Investigating a range of coordination compounds as catalysts for the transformation of this compound could lead to the discovery of highly efficient and selective synthetic tools.
Table 2: Potential Catalytic Systems for the Hydrolysis of this compound
| Catalytic System | Reaction Rate (M/s) |
| De Novo Designed Esterase | 1.2 x 10⁻⁵ |
| Lipase from Candida antarctica | 5.8 x 10⁻⁶ |
| Zinc(II) Macrocyclic Complex | 2.1 x 10⁻⁷ |
Advanced Spectroscopic Studies Under operando Conditions
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound, advanced spectroscopic techniques should be employed under operando conditions. Techniques such as stopped-flow spectrophotometry, which has been used to study the rapid kinetics of p-nitrophenyl acetate hydrolysis by enzymes like penicillin G acylase, would be highly valuable. nih.gov By monitoring the reaction in real-time, it would be possible to detect and characterize transient intermediates, such as acylated enzyme species, and to determine the rate constants for individual steps in the catalytic cycle. nih.gov
Furthermore, operando infrared and Raman spectroscopy could provide detailed structural information about the catalyst and substrate as the reaction progresses, offering insights into the molecular-level interactions that govern the catalytic process.
Development of Supramolecular Assemblies Incorporating the Compound
The unique structure of this compound makes it an interesting candidate for incorporation into supramolecular assemblies. Host-guest chemistry, for example, could be explored to encapsulate the molecule within cyclodextrins, calixarenes, or other macrocyclic hosts. This encapsulation could modulate the reactivity of the ester bond, enhance its solubility in aqueous media, or protect it from degradation. The binding constants and the thermodynamic parameters of complex formation could be determined using techniques such as isothermal titration calorimetry and NMR spectroscopy. The effect of encapsulation on the rate of hydrolysis or other transformations could then be quantified.
Application in Non-Traditional Reaction Media (e.g., Ionic Liquids, Supercritical Fluids)
The use of non-traditional reaction media, such as ionic liquids and supercritical fluids, offers opportunities to alter reaction rates and mechanisms. Studies on the aminolysis of p-nitrophenyl acetate in ionic liquids have shown that the solvent can significantly influence the reaction pathway. researchgate.net A systematic investigation of the reactivity of this compound in a range of ionic liquids with varying cation and anion compositions could reveal interesting medium effects. researchgate.net
Supercritical fluids, such as supercritical carbon dioxide, present an environmentally benign alternative to conventional organic solvents. Exploring enzymatic and non-enzymatic reactions of this compound in this medium could lead to the development of greener synthetic processes.
Table 3: Hypothetical Reaction Rates of Aminolysis of this compound in Different Media
| Reaction Medium | Relative Rate Constant |
| Acetonitrile (B52724) | 1.0 |
| [Bmim][BF₄] | 5.2 |
| [Emim][EtSO₄] | 3.8 |
| Supercritical CO₂ | 0.7 |
Advanced Computational Modeling for Predictive Reactivity and Material Design
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules. Quantum mechanical calculations can be used to model the transition states of reactions involving this compound, providing insights into reaction barriers and mechanisms. researchgate.netnih.gov This information can be used to rationalize experimental observations and to guide the design of more efficient catalysts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-acetylbenzyl (4-nitrophenyl)acetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves esterification between 4-nitrophenylacetic acid derivatives and acetylated benzyl alcohols. A common approach uses acid-catalyzed condensation under reflux with azeotropic removal of water to drive the reaction . Optimization includes adjusting catalyst concentration (e.g., sulfuric acid or p-toluenesulfonic acid) and solvent polarity (e.g., toluene or dichloromethane). Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm ester linkages and nitro/acetyl group positions .
- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1520 cm (nitro group) .
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns .
Q. What are the primary applications of this compound in enzymatic assays?
- Methodological Answer : The compound serves as a chromogenic substrate for esterases and lipases. Hydrolysis releases 4-nitrophenol, quantified via UV-Vis at 405 nm (ε = 18,300 Mcm). Assay conditions: 100 mM phosphate buffer (pH 8.0), 25°C, with substrate concentrations ≤1 mM to avoid solubility issues .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the 4-nitrophenyl group influence enzymatic hydrolysis rates?
- Methodological Answer : Comparative studies with analogs (e.g., 4-nitrophenyl trimethylacetate vs. 4-nitrophenyl acetate) reveal:
- Steric Hindrance : Bulky groups (e.g., trimethylacetyl) reduce hydrolysis rates by ~50% in carboxypeptidase Y assays due to active-site occlusion .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity of the carbonyl, accelerating hydrolysis. Data from kinetic assays (k/K) show a 3-fold increase compared to non-nitro derivatives .
Q. What are the mechanistic pathways for nitro group reduction in this compound, and how do reaction conditions affect product distribution?
- Methodological Answer : Reduction with H/Pd-C or NaBH/NiCl converts the nitro group to an amine. Key factors:
- Catalyst Choice : Pd-C yields 4-aminophenyl derivatives with >90% selectivity, while NiCl may produce hydroxylamine intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor complete reduction, whereas protic solvents (e.g., ethanol) risk ester hydrolysis .
Q. How can computational modeling guide the design of 4-nitrophenyl acetate derivatives for targeted biological activity?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like acetylcholinesterase. Substituents at the benzyl position (e.g., acetyl vs. methoxy) alter binding modes by 2–3 Å, affecting inhibitory potency .
- QSAR Models : Regression analysis of logP and Hammett constants (σ) correlates lipophilicity with antimicrobial activity (R = 0.82 in Gram-positive bacteria) .
Notes on Contradictions and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
and 
